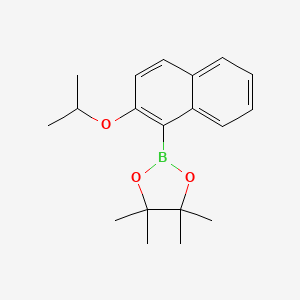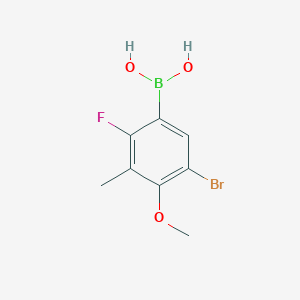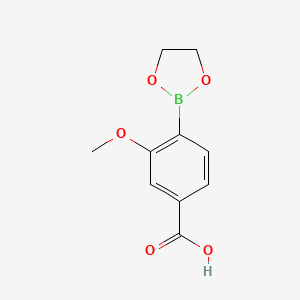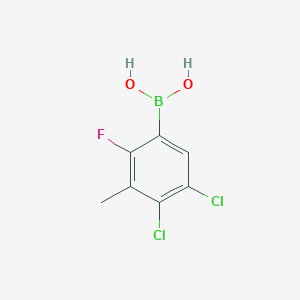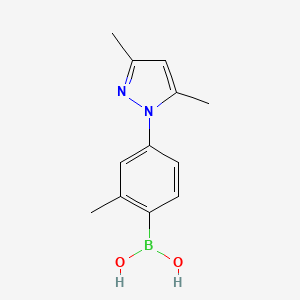
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylphenyl)boronic acid is a boronic acid derivative that features a pyrazole ring substituted with dimethyl groups and a boronic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylphenyl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 3,5-dimethylpyrazole with a suitable aryl halide under palladium-catalyzed cross-coupling conditions to form the desired arylpyrazole intermediate. This intermediate can then be converted to the boronic acid derivative through a series of reactions involving boron reagents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed cross-coupling reactions, followed by purification steps such as crystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions can be optimized to maximize yield and minimize production costs .
化学反应分析
Types of Reactions
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can be reduced under certain conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Reaction conditions typically involve heating the reaction mixture to temperatures ranging from 80°C to 120°C .
Major Products
Major products formed from these reactions include substituted arylpyrazoles, boronic esters, and various cross-coupled products depending on the specific reagents and conditions used .
科学研究应用
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylphenyl)boronic acid has several scientific research applications:
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of (4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylphenyl)boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group and the pyrazole ring. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyrazole ring can interact with various biological targets, influencing their activity and function.
相似化合物的比较
Similar Compounds
(3,5-Dimethyl-1H-pyrazol-1-yl)phenylboronic acid: Similar structure but lacks the methyl group on the phenyl ring.
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)boronic acid: Similar structure but lacks the methyl group on the phenyl ring.
(4-(1H-pyrazol-1-yl)-2-methylphenyl)boronic acid: Similar structure but lacks the dimethyl groups on the pyrazole ring.
Uniqueness
(4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-methylphenyl)boronic acid is unique due to the presence of both the dimethyl-substituted pyrazole ring and the boronic acid group, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)-2-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BN2O2/c1-8-6-11(4-5-12(8)13(16)17)15-10(3)7-9(2)14-15/h4-7,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDBKSXPKSHNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N2C(=CC(=N2)C)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-((4AR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B8203786.png)
![4-[3-[5-[5-[3,5-bis(4-carboxyphenyl)phenyl]thiophen-2-yl]thiophen-2-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8203787.png)
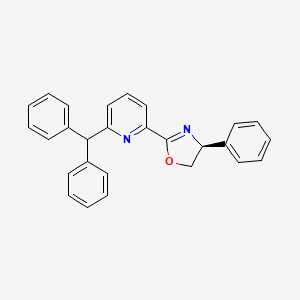
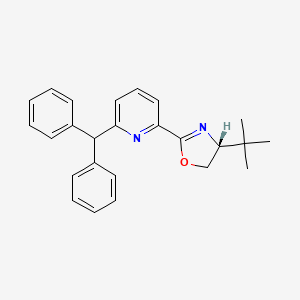
![(3AS,3a'S,7aS,7a'S)-2,2'-(((2S,4S)-pentane-2,4-diyl)bis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B8203797.png)
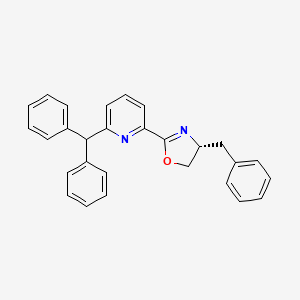
![4,6-Bis((4S,5S)-4,5-diphenyl-4,5-dihydrooxazol-2-yl)dibenzo[b,d]furan](/img/structure/B8203807.png)
![(2R,3R,4S,5S,6R)-2-[[(1R,2S,4aR,4bR,6aS,7R,8R,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-[(E)-5-hydroxy-4-methylpent-3-enyl]-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8203826.png)
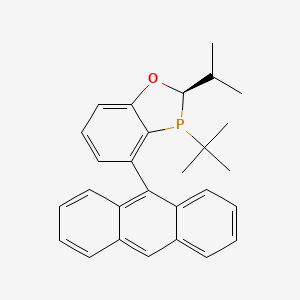
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenyl-2H-1,3-benzoxaphosphol-2-yl]-4-phenyl-2H-1,3-benzoxaphosphole](/img/structure/B8203847.png)
